tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate
Description
tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate (CAS: 1289388-44-8) is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a ((3-methylpyrazin-2-yl)oxy)methyl substituent at the 2-position. Its molecular formula is C₁₆H₂₅N₃O₃, with a molecular weight of 307.39 g/mol . The compound is stored under dry conditions at 2–8°C, indicating sensitivity to moisture and thermal degradation . The Boc group is commonly used in organic synthesis to protect amine functionalities, while the pyrazine moiety may contribute to hydrogen bonding or π-π stacking interactions in medicinal or materials chemistry applications.
Properties
IUPAC Name |
tert-butyl 2-[(3-methylpyrazin-2-yl)oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-12-14(18-9-8-17-12)21-11-13-7-5-6-10-19(13)15(20)22-16(2,3)4/h8-9,13H,5-7,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJNZIIVTMJJIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1OCC2CCCCN2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
tert-Butyl 2-(((3-methylpyrazin-2-yl)oxy)methyl)piperidine-1-carboxylate, with the CAS number 1264038-71-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.
Chemical Structure
The molecular formula of this compound is . The structure consists of a piperidine ring substituted with a tert-butyl group and a 3-methylpyrazin-2-yl group linked through an ether bond.
Biological Activity Overview
Research indicates that compounds containing pyrazine derivatives often exhibit significant biological properties, including antibacterial and anticancer activities. The following sections summarize key findings related to the biological activity of this compound.
Antimicrobial Activity
A study focused on the synthesis and evaluation of piperidine derivatives highlighted their potential as antibacterial agents. The compound was tested against various strains of Mycobacterium tuberculosis, demonstrating promising inhibitory effects. Minimum inhibitory concentrations (MICs) were measured, revealing that certain derivatives exhibited MIC values as low as 0.5 µg/mL, indicating strong antimicrobial potential.
| Compound | MIC (µg/mL) | Activity Level |
|---|---|---|
| This compound | 4 | Moderate |
| Reference Drug (INH) | 0.125 | High |
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis showed that the basicity of substituents on the heteroaromatic ring plays a crucial role in enhancing the antituberculous activity. For instance, modifications on the piperidine ring significantly affected the compound's potency against resistant strains of M. tuberculosis.
Case Studies
- Antituberculosis Activity : In a comparative study involving various piperidinothiosemicarbazone derivatives, this compound was shown to have a comparable MIC to established drugs, suggesting its potential as a lead compound in developing new antituberculosis therapies .
- Cytotoxicity : Another investigation into the cytotoxic effects of similar compounds indicated that derivatives with a piperidine moiety exhibited lower cytotoxicity than those with morpholine or pyrrolidine substitutions. This suggests that this compound may have favorable safety profiles for further development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with three analogs sharing the piperidine-1-carboxylate core but differing in substituent position, heterocyclic moiety, or linker chemistry.
Structural and Physicochemical Comparison
Note: *The molecular formula for the compound in is ambiguously reported in the evidence and requires further verification.
Key Differences and Implications
Substituent Position: The target compound’s substituent at the 2-position contrasts with analogs at positions 3 or 2.
Heterocyclic Moieties: Pyrazine vs. Pyridine: The 3-methylpyrazine group in the target compound (two nitrogen atoms) offers distinct electronic properties compared to the bromopyridine in (one nitrogen). Pyrazines may enhance hydrogen-bond acceptor capacity. Chlorine vs.
Linker Chemistry : The ether linker in the target compound and provides lower polarity compared to the amine linker in , which may increase metabolic stability but reduce solubility.
Preparation Methods
The introduction of the (3-methylpyrazin-2-yl)oxy moiety to the piperidine scaffold typically employs nucleophilic substitution. In one protocol, tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate reacts with 2-amino-5-bromopyridin-3-ol under cesium carbonate catalysis in DMF at 80°C, achieving 90% yield . This method leverages the mesylate group’s leaving ability, with DMF enhancing nucleophilicity.
Table 1: Optimization of Nucleophilic Substitution Conditions
| Parameter | Optimal Value | Yield (%) | Source |
|---|---|---|---|
| Base | Cs₂CO₃ | 90 | |
| Solvent | DMF | 90 | |
| Temperature | 80°C | 90 | |
| Alternative Base | K₂CO₃ | 65 |
The choice of cesium carbonate over potassium carbonate improves reactivity due to its stronger basicity and solubility in polar aprotic solvents . Post-reaction purification via silica gel chromatography (petroleum ether/EtOAc gradients) ensures >95% purity .
Low-Temperature Deprotonation and Alkylation
A critical step in constructing the piperidine-1-carboxylate backbone involves deprotonating tert-butyl piperidine intermediates at subzero temperatures. For example, tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate undergoes deprotonation with potassium tert-butoxide (1.6 M in THF) at -78°C, followed by alkylation with methyl 3-methoxyacrylate . This method achieves quantitative conversion but requires rigorous temperature control to prevent side reactions.
Key Observations:
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Temperature Sensitivity: Warming the reaction mixture prematurely to 0°C reduces yield by 20–30% due to competing elimination pathways .
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Solvent Effects: THF’s low dielectric constant stabilizes the enolate intermediate, whereas DMF or DMSO promotes undesired proton transfer .
Transition Metal-Catalyzed Coupling for Scalability
Copper-mediated cross-coupling offers a scalable route for attaching aromatic groups. A 6 mmol-scale synthesis utilizing Cu(OTf)₂ (5 mol%) and 1,1,3,3-tetramethylguanidine (TMG) in THF demonstrates robust efficiency . The ligand L1 (structure unspecified) enhances catalytic activity, enabling full conversion within 2 hours at ambient temperature .
Mechanistic Insights:
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The copper catalyst facilitates oxidative addition of the piperidine halide, followed by transmetallation with the pyrazine nucleophile .
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TMG acts as a non-coordinating base, neutralizing HBr byproducts and preventing catalyst poisoning .
Esterification and Protecting Group Strategies
Final esterification with tert-butyl groups is achieved via Boc (tert-butoxycarbonyl) protection. Reaction of 3-(3-methyl-pyrazin-2-yloxymethyl)-piperidine with di-tert-butyl dicarbonate in dichloromethane (DCM) at 0°C provides the target compound in 85% yield .
Critical Parameters:
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Stoichiometry: A 1.2:1 molar ratio of di-tert-butyl dicarbonate to piperidine prevents over-carboxylation .
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Workup: Sequential washes with 10% citric acid and saturated NaHCO₃ remove unreacted reagents .
Comparative Analysis of Synthetic Routes
Table 2: Yield and Efficiency Across Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | 90 | 95 | Moderate |
| Low-Temperature Alkylation | 85 | 90 | Low |
| Copper-Catalyzed Coupling | 92 | 98 | High |
The copper-catalyzed method excels in scalability and purity but requires specialized ligands. Nucleophilic substitution offers simplicity but demands harsh bases .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer: A multi-step synthesis is typically employed, starting with functionalization of the piperidine ring followed by coupling with the pyrazine moiety. For example, the pyrazine oxygen-methyl group can be introduced via nucleophilic substitution under mild basic conditions (e.g., K₂CO₃ in DMF at 60°C). The tert-butyl carbamate group is often introduced using Boc-anhydride in the presence of a catalyst like DMAP. Optimize yields by controlling stoichiometry (1:1.2 molar ratio of piperidine derivative to pyrazine reagent) and reaction time (12–24 hours) .
Q. What purification techniques are effective for isolating high-purity samples?
- Methodological Answer: Silica gel column chromatography using gradients of ethyl acetate/hexane (20–50% v/v) is effective for removing unreacted starting materials and by-products. For polar impurities, recrystallization from ethanol/water (4:1) at low temperatures (0–4°C) improves purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the compound’s structure?
- Methodological Answer: Use a combination of and NMR to confirm the piperidine and pyrazine moieties. Key signals include the tert-butyl singlet (~1.4 ppm in ) and the carbamate carbonyl (~155 ppm in ). High-resolution mass spectrometry (HRMS) with ESI+ ionization validates the molecular ion peak (e.g., [M+H]) .
Q. What storage conditions ensure compound stability?
- Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the carbamate group. Avoid exposure to strong oxidizing agents (e.g., HNO₃), which may degrade the piperidine ring .
Q. How can researchers mitigate hazards during handling?
- Methodological Answer: Use fume hoods and personal protective equipment (gloves, lab coats). In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Consult safety data sheets (SDS) for incompatible materials .
Advanced Research Questions
Q. How can contradictory yields from divergent synthetic protocols be resolved?
- Methodological Answer: Systematically vary parameters (temperature, solvent, catalyst loading) using design-of-experiments (DoE) approaches. For example, replacing DMF with THF may reduce side reactions. Validate reproducibility across three independent trials and characterize by-products via LC-MS to identify competing pathways .
Q. What mechanistic insights explain the reactivity of the pyrazine-ether linkage?
Q. How does steric hindrance from the tert-butyl group influence regioselectivity?
- Methodological Answer: Perform comparative studies with analogs lacking the tert-butyl group. X-ray crystallography or NOESY NMR can map spatial interactions. For instance, the bulky Boc group may shield the piperidine nitrogen, directing reactions to the methylene bridge .
Q. What strategies improve solubility for biological assays?
Q. How can researchers validate target engagement in enzymatic studies?
- Methodological Answer:
Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (). Competitive inhibition assays with known enzyme substrates (e.g., ATP for kinases) confirm mechanistic relevance. Cross-validate with CRISPR-edited cell lines lacking the target enzyme .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
